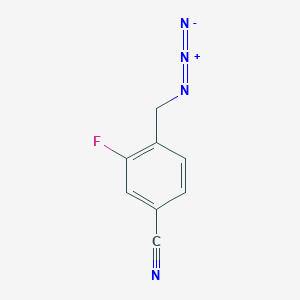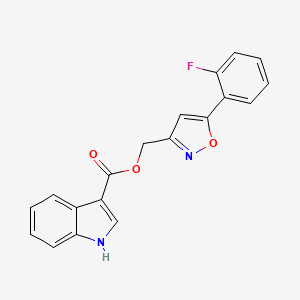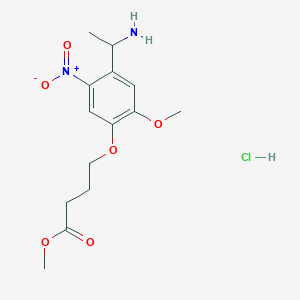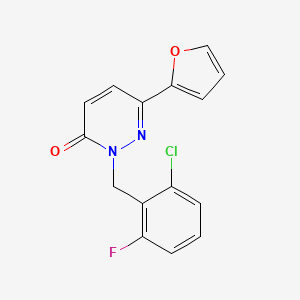
2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Synthesis and Medicinal Applications
Myocardial Perfusion Imaging : Pyridaben analogs, including compounds structurally related to 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one, have been synthesized and evaluated for their potential in myocardial perfusion imaging (MPI) with PET. These compounds exhibit high heart uptake and low background uptake, suggesting their usefulness as MPI agents (Mou et al., 2012).
Anti-Cancer Activity : Novel fluoro-substituted benzo[b]pyran derivatives, which are structurally related to the query compound, have shown anti-lung cancer activity at low concentrations, compared to reference drugs. This highlights the potential of such compounds in cancer therapy (Hammam et al., 2005).
Vasorelaxant and Antiplatelet Activities : Pyridazinone derivatives exhibit vasorelaxant and antiplatelet activities, indicating their potential therapeutic use in cardiovascular diseases (Costas et al., 2010).
Chemical Synthesis and Structural Analysis
Cyclization and Functionalization Reactions : The compound and its derivatives undergo various cyclization and functionalization reactions, leading to the synthesis of new heterocyclic compounds. These reactions are crucial for creating pharmacologically active molecules (Akçamur et al., 1997).
Crystal Structure Analysis : Detailed crystal structure analysis of related compounds helps in understanding the molecular geometry, stereochemistry, and intermolecular interactions, which are essential for the rational design of new drugs (Banu et al., 2014).
Molecular Docking and Computational Studies
- Molecular Docking Studies : Computational studies, including molecular docking, provide insights into the interaction between synthesized compounds and biological targets. These studies are pivotal in drug discovery and development, guiding the synthesis of compounds with enhanced biological activity (Mehvish & Kumar, 2022).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Pyridazinone derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. These studies are significant for industrial applications where corrosion resistance is critical (Kalai et al., 2020).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRUHJFTPVDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)
![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)
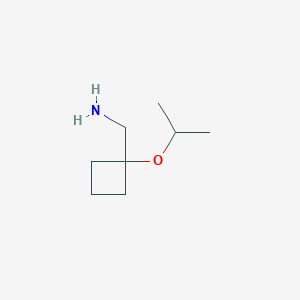
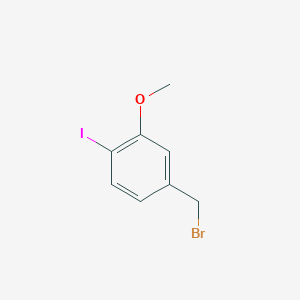

![N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2865037.png)
![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)
